tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate
Description
This compound is a boronate ester-functionalized pyrazole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry. Its tert-butyl carboxylate group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and stabilizes the pyrazole ring during synthetic procedures . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronate) moiety enables efficient coupling with aryl halides under palladium catalysis . Key properties include a molecular formula of C₁₄H₂₃BN₂O₄ (exact mass: 294.17 g/mol) and moderate aqueous solubility (0.211 mg/ml) .
Properties
Molecular Formula |
C20H27BN2O4 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-12-11-16(22-23)14-9-8-10-15(13-14)21-26-19(4,5)20(6,7)27-21/h8-13H,1-7H3 |
InChI Key |
QCHIQECSWDLRPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN(C=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, tert-butyl-4-hydroxypiperidine-1-carboxylate can be used as a starting material, which undergoes several transformations to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the continuous synthesis of the compound, ensuring consistent quality and scalability. The use of such advanced technologies can also reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, influencing their activity. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Positional Isomers: Pyrazole Substitution Patterns
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- Structural Difference : Boronate group at the pyrazole 4-position instead of 3.
- Impact : Altered electronic distribution and steric hindrance may reduce coupling efficiency compared to the 3-substituted analog. Synthesis yields are comparable (~83–86%) .
- Applications : Similar utility in cross-coupling but may require adjusted reaction conditions (e.g., higher catalyst loading) .
Methyl-Substituted Derivatives
- tert-Butyl 3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- Structural Difference : Methyl groups at pyrazole 3- and 5-positions.
- Impact : Increased steric hindrance reduces reactivity in Suzuki reactions but improves thermal stability. Molecular weight (322.21 g/mol) and lipophilicity (LogP ~2.8) are higher than the parent compound .
- Applications : Preferred for reactions requiring slow, controlled coupling or in hydrophobic media .
Unprotected Pyrazole Boronates
- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
- Structural Difference : Lacks the tert-butyl carboxylate group.
- Impact : Higher reactivity in cross-coupling due to reduced steric bulk but lower stability during purification. Solubility in polar solvents (e.g., DMF) is enhanced .
- Applications : Suitable for rapid, high-yield couplings but requires inert handling conditions .
Physicochemical and Functional Comparisons
*Yields based on palladium-catalyzed coupling with bromobenzene under standard conditions .
Limitations and Challenges
Biological Activity
tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its structural features include a pyrazole ring and a boron-containing moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound based on available research findings.
Chemical Structure
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C₁₈H₃₀BN₃O₄
- CAS Number : 2222996-86-1
Biological Activity Overview
Research on the biological activity of this compound has focused on its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Neuroprotective Effects
In vitro studies have indicated that compounds with similar structures may exhibit neuroprotective properties. For instance, related pyrazole derivatives have shown potential in inhibiting neurodegenerative processes associated with diseases like Alzheimer's. These compounds can act as inhibitors of β-secretase and acetylcholinesterase, which are crucial in amyloid beta peptide aggregation and cholinergic dysfunction.
Anti-inflammatory Activity
The presence of the boron moiety in related compounds has been linked to anti-inflammatory effects. It is hypothesized that this compound may modulate inflammatory pathways by influencing cytokine production and reducing oxidative stress in neuronal cells.
Case Studies
-
In Vitro Studies :
- A study demonstrated that similar pyrazole derivatives could inhibit the aggregation of amyloid beta peptides by 85% at concentrations of 100 μM. This suggests that this compound may possess comparable inhibitory effects on amyloidogenesis.
-
Cell Viability Assays :
- In experiments involving astrocytes treated with amyloid beta peptides, compounds structurally related to this compound showed significant improvements in cell viability (62.98% compared to control).
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 388.27 g/mol |
| CAS Number | 2222996-86-1 |
| Inhibition of β-secretase (IC50) | 15.4 nM |
| Acetylcholinesterase Inhibition (Ki) | 0.17 μM |
| Amyloid Beta Aggregation Inhibition | 85% at 100 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
